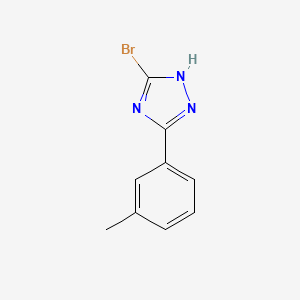
3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole (BMT) is a heterocyclic organic compound that has been widely studied due to its interesting properties. It has been used in a variety of applications, such as the synthesis of other compounds, in pharmaceuticals and in the field of biochemistry. BMT has been found to have several biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Triazole Derivatives : Triazole derivatives, including variants similar to 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole, have been synthesized for various applications. For instance, a study by Puviarasan et al. (1999) involved the synthesis of triazole compounds by photolysis, highlighting the importance of such derivatives in chemical synthesis (Puviarasan et al., 1999).
Characterization and Antifungal Activity : Holla et al. (1996) demonstrated the synthesis and characterization of triazole derivatives, emphasizing their potential antifungal applications. This research indicates the relevance of triazole compounds in developing antifungal agents (Holla et al., 1996).
Biological and Antimicrobial Applications
Antimicrobial Agents : Triazole derivatives, including structures similar to this compound, have been investigated for their antimicrobial properties. For instance, Kaplancikli et al. (2008) synthesized new triazole derivatives and evaluated their effectiveness against various microbial strains (Kaplancikli et al., 2008).
Veterinary Applications : A study by Ohloblina et al. (2022) explored the use of triazole derivatives in veterinary medicine, particularly for treating fungal diseases in animals. This indicates the broad spectrum of biological activities of such compounds (Ohloblina et al., 2022).
Chemical Properties and Reactions
- Electron-Releasing Power : The study of the electron-releasing power of triazole compounds, such as those related to this compound, was investigated by Barlin (1967). This research provides insight into the chemical behavior and reactivity of triazole derivatives (Barlin, 1967).
Eigenschaften
IUPAC Name |
5-bromo-3-(3-methylphenyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNGBMYTOUBGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B580390.png)


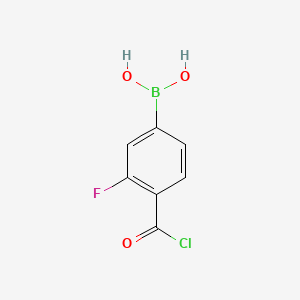
![N-(8alpha,9S)-cinchonan-9-yl-N/'-[(2R)-2-pyrrolidinylMethyl]-Thiourea](/img/structure/B580397.png)
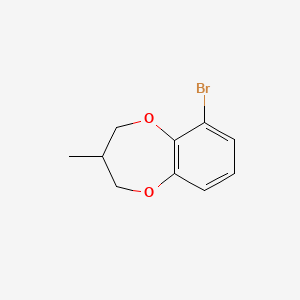

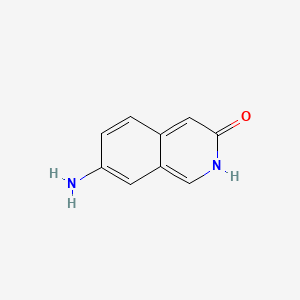

![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B580407.png)

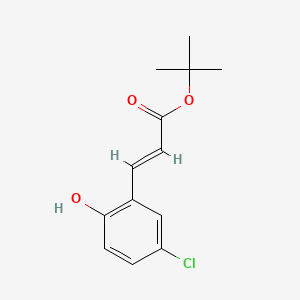

![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)